molecular formula C25H26N4O B15022614 7-phenyl-4-(phenylamino)-2-(piperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

7-phenyl-4-(phenylamino)-2-(piperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B15022614
M. Wt: 398.5 g/mol
InChI Key: WKSDHOOFOJMJOL-UHFFFAOYSA-N
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Description

7-phenyl-4-(phenylamino)-2-(piperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-4-(phenylamino)-2-(piperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the phenyl and phenylamino groups can be done through nucleophilic substitution reactions.

    Piperidine Introduction: The piperidine moiety can be introduced via amination reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or piperidine moieties.

    Reduction: Reduction reactions could be used to modify the quinazoline core or the phenyl groups.

    Substitution: Various substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, quinazoline derivatives are often studied for their potential as enzyme inhibitors, particularly in cancer research. This compound might exhibit similar properties.

Medicine

In medicine, compounds like this are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development.

Industry

Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, quinazoline derivatives can inhibit enzymes by binding to their active sites, blocking substrate access. The phenyl and piperidine groups might enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinazoline: Known for its use in cancer therapy as an EGFR inhibitor.

    2-Phenylquinazoline: Studied for its anti-inflammatory properties.

    Piperidinylquinazoline: Explored for its potential as a central nervous system agent.

Uniqueness

7-phenyl-4-(phenylamino)-2-(piperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.

Properties

Molecular Formula

C25H26N4O

Molecular Weight

398.5 g/mol

IUPAC Name

4-anilino-7-phenyl-2-piperidin-1-yl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C25H26N4O/c30-22-17-19(18-10-4-1-5-11-18)16-21-23(22)24(26-20-12-6-2-7-13-20)28-25(27-21)29-14-8-3-9-15-29/h1-2,4-7,10-13,19H,3,8-9,14-17H2,(H,26,27,28)

InChI Key

WKSDHOOFOJMJOL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C(=O)CC(C3)C4=CC=CC=C4)C(=N2)NC5=CC=CC=C5

Origin of Product

United States

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